p-Menthan-4-ol

Description

Properties

IUPAC Name |

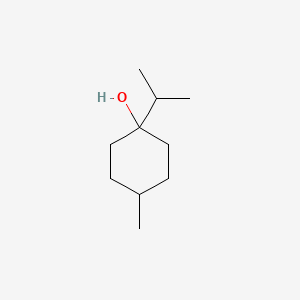

4-methyl-1-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-8(2)10(11)6-4-9(3)5-7-10/h8-9,11H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKGCZOYSGKTLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001282928 | |

| Record name | 4-Methyl-1-(1-methylethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-65-5 | |

| Record name | 4-Methyl-1-(1-methylethyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-(1-methylethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Menthan-4-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Epoxidation: One method involves the epoxidation of terpinen-4-ol using peroxycarboxylic acids, such as peracetic acid or peroxylauric acid.

Tosylation and Nucleophilic Substitution: Another method involves the tosylation of terpinen-4-ol followed by nucleophilic substitution to produce trans-epoxides.

Industrial Production Methods: Industrial production of p-Menthan-4-ol typically involves the extraction of essential oils from plants, followed by purification processes such as distillation and chromatography . Synthetic biology approaches are also being explored to enable large-scale production of this compound in microbial systems .

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions can convert this compound to its corresponding alcohols and diols.

Substitution: Tosylation followed by nucleophilic substitution is a common reaction for modifying this compound.

Common Reagents and Conditions:

Oxidation: Peroxycarboxylic acids (e.g., peracetic acid, peroxylauric acid).

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Tosyl chloride and nucleophiles such as sodium acetate.

Major Products:

Epoxides: 1,2-epoxy-p-menthan-4-ol.

Diols: p-menthane-1,2,4-triol.

Scientific Research Applications

Overview

p-Menthan-4-ol, also known as terpinen-4-ol, is a monoterpene alcohol with significant applications in various fields, including chemistry, biology, and industry. This compound is primarily derived from essential oils of plants such as Melaleuca alternifolia (tea tree oil) and Origanum majorana (marjoram). Its diverse properties make it a valuable component in pharmaceuticals, cosmetics, and food industries.

Chemical Synthesis and Reactions

This compound serves as an intermediate in the synthesis of various organic compounds. Key reactions involving this compound include:

- Oxidation : Converts this compound to oxidized metabolites like 1,2-epoxy-p-menthan-4-ol.

- Reduction : Can be reduced to form alcohols and diols.

- Substitution : Tosylation followed by nucleophilic substitution allows for the modification of the compound for specific applications.

Pharmaceutical Applications

This compound has been extensively studied for its potential therapeutic properties:

- Anti-Cancer Activity : Research indicates that this compound can inhibit the growth of human melanoma cells and other cancer types such as pancreatic and colorectal cancers. It induces apoptosis in resistant cancer cells, making it a promising candidate for cancer treatment .

- Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory effects by modulating immune responses. It has been shown to suppress superoxide production in activated leukocytes, suggesting its potential use in inflammatory conditions .

Research has highlighted several biological activities of this compound:

- Antimicrobial Effects : It demonstrates broad-spectrum antimicrobial activity against various pathogens, making it useful in developing antiseptics and preservatives .

- Antifungal Properties : Studies have shown that this compound is effective against fungal infections, particularly those caused by Candida albicans .

Industrial Applications

In the industrial sector, this compound is utilized for:

- Fragrance and Flavoring Agents : Its pleasant odor makes it a popular choice in perfumes and flavoring products .

- Cosmetics : Due to its biological activity and pleasant scent, it is incorporated into cosmetic formulations .

Case Study 1: Anticancer Properties

A study focused on the effects of this compound on human melanoma cells found that both sensitive and drug-resistant cells exhibited significant apoptosis when treated with this compound. The study concluded that it could enhance the efficacy of existing chemotherapeutic agents, particularly in resistant cancer variants .

Case Study 2: Antimicrobial Efficacy

Another investigation compared the antimicrobial activity of tea tree oil (TTO) with its components, particularly this compound. The findings revealed that this compound was more effective alone than when combined with other components of TTO, emphasizing its potential as a standalone antimicrobial agent .

Mechanism of Action

p-Menthan-4-ol exerts its effects primarily through interactions with various molecular targets and pathways. For example, it activates the cold-sensitive TRPM8 receptors in the skin, causing a cooling sensation . Additionally, it may exhibit analgesic properties via kappa-opioid receptor agonism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

Menthol (p-Menthan-3-ol)

- Molecular Formula : C₁₀H₂₀O (same as p-Menthan-4-ol)

- CAS No.: 1490-04-6

- Key Properties: Melting point: 41–44°C logP: 3.4 (lipophilic) Solubility: 431 mg/L in water at 20°C; freely soluble in ethanol .

- Applications : Widely used in pharmaceuticals, cosmetics, and tobacco for its cooling sensation .

α-Terpineol (1-p-Menthen-8-ol)

- Molecular Formula : C₁₀H₁₈O (unsaturated due to a double bond)

- CAS No.: 98-55-5

- Key Properties :

- Applications : Fragrance ingredient with a floral odor; used in soaps and detergents .

1-Terpinen-4-ol (1-p-Menthen-4-ol)

- Molecular Formula : C₁₀H₁₈O

- CAS No.: 562-74-3

- Key Properties :

- Applications : Key component of tea tree oil; used in antiseptics .

p-Mentha-1(6),8-diene-4-ol

Physicochemical Properties Comparison

| Compound | Molecular Formula | CAS No. | Hydroxyl Position | logP | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₀H₂₀O | 3239-02-9 | 4 | ~3.3* | Limited data; potential fragrance use |

| Menthol | C₁₀H₂₀O | 1490-04-6 | 3 | 3.4 | Pharmaceuticals, flavoring |

| α-Terpineol | C₁₀H₁₈O | 98-55-5 | 8 (with double bond) | 2.8 | Fragrances, cleaning agents |

| 1-Terpinen-4-ol | C₁₀H₁₈O | 562-74-3 | 4 (with double bond) | 2.9 | Antiseptics, essential oils |

| p-Mentha-1(6),8-diene-4-ol | C₁₀H₁₆O | 3419-02-1 | 4 (two double bonds) | 2.42 | Synthetic intermediates |

*Estimated based on structural similarity to menthol.

Biological Activity

p-Menthan-4-ol, also known as menthol, is a monoterpenoid compound that has garnered significant attention in scientific research due to its diverse biological activities. This article explores the various aspects of this compound's biological activity, including its anti-inflammatory, antimicrobial, and potential anticancer properties.

Chemical Structure and Properties

This compound is a cyclic monoterpene alcohol with the molecular formula . Its structure consists of a six-membered cyclohexane ring with a hydroxyl group attached, contributing to its unique physical and chemical properties. The compound is commonly found in essential oils derived from mint plants and is widely used in the food and cosmetic industries due to its pleasant aroma.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. For instance, an in vitro study demonstrated that this compound significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages, suggesting its potential as an anti-inflammatory agent.

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. A study reported that it effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were determined to be as low as 0.5% (v/v), indicating strong antimicrobial activity .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5% (v/v) | 1% (v/v) |

| Escherichia coli | 0.5% (v/v) | 1% (v/v) |

3. Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. A study investigating its effects on human melanoma cells found that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The underlying mechanism appears to involve the activation of caspases and modulation of apoptotic pathways . This highlights its potential role in cancer therapy.

The biological effects of this compound are attributed to its interaction with various molecular targets:

- TRPM8 Receptor Activation : this compound activates the cold-sensitive TRPM8 receptors, leading to a cooling sensation and potential analgesic effects.

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation .

Case Study 1: Anti-inflammatory Effects

In a clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in significant reductions in pain scores and inflammatory markers over a four-week period.

Case Study 2: Antimicrobial Efficacy

A laboratory study assessed the efficacy of this compound against biofilms formed by Staphylococcus aureus. Results indicated that treatment with this compound led to over 70% reduction in biofilm mass compared to controls .

Q & A

Q. What are best practices for citing conflicting data on this compound’s physicochemical properties?

- Strategy :

- Source evaluation : Prioritize peer-reviewed journals and curated databases (e.g., NIST) over non-peer-reviewed web sources.

- Transparency : Annotate discrepancies in tables (e.g., “Boiling point: 213°C [EPA/NIH] vs. 208°C [unverified source]”) and discuss potential causes (e.g., impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.